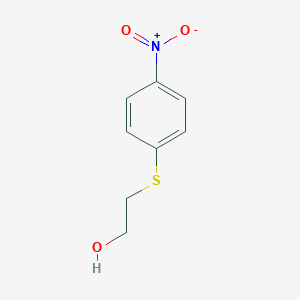

2-Hydroxyethyl 4-nitrophenyl sulfide

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYZERYSWJUUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065398 | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-76-8 | |

| Record name | 2-[(4-Nitrophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-nitrophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide, a compound of interest in chemical and pharmaceutical research. This document details a reliable synthetic protocol, thorough characterization data, and an exploration of its potential biological relevance.

Core Compound Properties

This compound is a solid with a melting point of 60 to 61°C.[1] Its molecular formula is C₈H₉NO₃S, corresponding to a molecular weight of 199.22 g/mol .[1]

| Property | Value | Reference |

| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1] |

| CAS Number | 13287-76-8 | [1] |

| Molecular Formula | C₈H₉NO₃S | [1] |

| Molecular Weight | 199.22 g/mol | [1] |

| Melting Point | 60-61 °C | [1] |

| State | Solid | [1] |

Synthesis Protocol

The synthesis of this compound can be effectively achieved through a nucleophilic substitution reaction, a variation of the Williamson ether synthesis, by reacting 4-nitrothiophenol with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base. The following protocol is a well-established method adapted from similar syntheses.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Nitrothiophenol

-

2-Bromoethanol (or 2-Chloroethanol)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitrothiophenol (1 equivalent) and a slight excess of 2-bromoethanol (1.1-1.2 equivalents) in anhydrous DMF or acetonitrile.

-

Base Addition: Add potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.15 (d, J=8.8 Hz, 2H) | Aromatic CH (ortho to NO₂) |

| 7.35 (d, J=8.8 Hz, 2H) | Aromatic CH (ortho to S) |

| 3.85 (t, J=6.0 Hz, 2H) | -CH₂-OH |

| 3.15 (t, J=6.0 Hz, 2H) | -S-CH₂- |

| 2.10 (br s, 1H) | -OH |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1580, 1340 | Asymmetric and symmetric NO₂ stretch |

| 1090 | C-O stretch |

| 850 | p-substituted benzene C-H bend |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 199.

Potential Biological Significance

While direct studies on the biological activity of this compound are limited, its structural motifs—a nitroaromatic group and a sulfide linkage—are present in various biologically active molecules.

-

Nitroaromatic Compounds: These are known for their diverse pharmacological activities, including antibacterial and antiparasitic effects. The nitro group can be bioreduced to generate reactive nitrogen species that can induce cellular damage in pathogens.

-

Organosulfur Compounds: Sulfides and their derivatives are involved in numerous biological processes and can exhibit a range of activities, including enzyme inhibition and antioxidant effects.

Given these characteristics, this compound could be a candidate for investigation in several areas of drug development:

Caption: Potential research avenues for this compound.

Further research is warranted to explore the specific biological targets and mechanisms of action of this compound. Investigating its cytotoxicity, enzyme inhibition profile, and antimicrobial spectrum could reveal its potential as a lead compound for new therapeutic agents.

References

An In-depth Technical Guide to 2-Hydroxyethyl 4-nitrophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is presented in a clear, tabular format for ease of comparison. Detailed experimental protocols, based on established chemical principles, are provided for the synthesis and purification of the compound.

Physicochemical Properties

This compound, also known as 2-(4-nitrophenylthio)ethanol, is a solid organic compound. Its core structure consists of a 4-nitrophenyl group linked via a sulfur atom to a 2-hydroxyethyl chain. This unique combination of a nitroaromatic ring and a functionalized alkyl chain makes it a potentially useful intermediate in various chemical syntheses.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₃S | [1][2][3] |

| Molecular Weight | 199.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 60-61 °C | |

| Boiling Point | 370.2 °C at 760 mmHg | [4] |

| Density | 1.35 g/cm³ (Predicted) | [4] |

| CAS Number | 13287-76-8 | [1][2][3][] |

| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1][2] |

| SMILES | O=N+]([O-])C1=CC=C(SCCO)C=C1 | |

| Solubility | Slightly soluble in water. | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible and high-yielding method involves the reaction of 4-nitrochlorobenzene with 2-mercaptoethanol in the presence of a base.

Materials:

-

4-Nitrochlorobenzene

-

2-Mercaptoethanol

-

Potassium hydroxide (KOH)

-

Ethanol (or a similar suitable solvent)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrochlorobenzene (1 equivalent) and 2-mercaptoethanol (1.1 equivalents) in ethanol.

-

Addition of Base: While stirring, add a solution of potassium hydroxide (1.2 equivalents) in ethanol or water dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Spectroscopic Data

The following spectroscopic data can be used for the characterization of this compound.

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data is available but not fully detailed in the provided search results. Key expected signals would include peaks for the aromatic protons on the nitrophenyl ring, and methylene protons of the hydroxyethyl group. |

| ¹³C NMR | Spectral data is available but not fully detailed in the provided search results. Expected signals would correspond to the carbon atoms of the nitrophenyl ring and the hydroxyethyl group. |

| IR Spectroscopy | Expected characteristic peaks would include those for the O-H stretch (broad, ~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1335-1355 cm⁻¹ respectively). |

| Mass Spectrometry (EI) | An electron ionization mass spectrum is available for this compound[7]. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. This compound is primarily documented as a chemical intermediate for organic synthesis.

However, the structural motifs present in the molecule, namely the nitrophenyl group and the sulfide linkage, are found in various biologically active compounds. Nitrophenyl groups are known electrophiles and can be found in some enzyme inhibitors and antimicrobial agents. Organic sulfides can participate in various biological redox processes.

Further research would be required to determine if this compound possesses any intrinsic pharmacological or toxicological properties.

Safety Information

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This technical guide has summarized the key physicochemical properties, a detailed experimental protocol for the synthesis, and available spectroscopic data for this compound. While there is a lack of information on its biological activity, its chemical structure suggests potential as an intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research is warranted to explore the potential applications of this compound.

References

- 1. Ethanol, 2-[(4-nitrophenyl)thio]- | C8H9NO3S | CID 83307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Ethanol, 2-[(4-nitrophenyl)thio]-|lookchem [lookchem.com]

- 6. 2-(4-Nitrophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 7. Ethanol, 2-[(4-nitrophenyl)thio]- [webbook.nist.gov]

An In-depth Technical Guide to 2-Hydroxyethyl 4-nitrophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 13287-76-8 IUPAC Name: 2-(4-nitrophenyl)sulfanylethanol Molecular Formula: C₈H₉NO₃S

This technical guide provides a comprehensive overview of 2-Hydroxyethyl 4-nitrophenyl sulfide, a specialty chemical with potential applications in various fields of research and development. Due to the limited availability of published studies specifically on this compound, this document combines available data with inferred properties and potential applications based on the well-established chemistry of its functional groups.

Physicochemical and Spectral Data

The known physical and chemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value | Reference |

| Molecular Weight | 199.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 60 to 61°C | [1] |

| Purity | ≥98.0% | [1] |

| Canonical SMILES | O=--INVALID-LINK--C1=CC=C(SCCO)C=C1 | [1] |

| InChI Key | RVYZERYSWJUUJY-UHFFFAOYSA-N | [1] |

Spectral Data

Mass Spectrometry: The electron ionization mass spectrum for this compound is available through the NIST WebBook.[4] The spectrum displays a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the molecule's structure.

-

¹H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene protons of the hydroxyethyl group, and the hydroxyl proton would be expected. The aromatic protons would likely appear as two doublets in the downfield region. The methylene protons adjacent to the sulfur and hydroxyl groups would appear as triplets in the upfield region.

-

¹³C NMR: Resonances for the six unique carbon atoms of the aromatic ring and the two carbons of the ethyl group would be observed.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient method is the nucleophilic aromatic substitution (SNA) of a 4-halonitrobenzene with 2-mercaptoethanol. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the para position.[5][6][7][8][9]

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

Reaction: 4-Nitrochlorobenzene + 2-Mercaptoethanol → this compound + HCl

Materials:

-

4-Nitrochlorobenzene

-

2-Mercaptoethanol

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), ethanol)

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptoethanol and a slight molar excess of the base in the chosen solvent.

-

Stir the mixture at room temperature to form the thiolate salt.

-

Slowly add a solution of 4-nitrochlorobenzene in the same solvent to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Biological Relevance (Inferred)

While direct research on the applications of this compound is scarce, its structural motifs suggest several areas of potential interest for researchers.

Role as a Bioreductive Prodrug Candidate

The nitrophenyl group is a key component in many bioreductive prodrugs.[10] In hypoxic (low oxygen) environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to more reactive species like hydroxylamines and amines. This activation can lead to cytotoxic effects, making such compounds candidates for targeted cancer therapy. The sulfide linkage in this molecule could be designed to be cleaved upon reduction of the nitro group, potentially releasing a therapeutic agent or a signaling molecule.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound [oakwoodchemical.com]

- 4. Ethanol, 2-[(4-nitrophenyl)thio]- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxyethyl 4-nitrophenyl sulfide. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d, J = 9.2 Hz | 2H | Ar-H (ortho to NO₂) |

| 7.38 | d, J = 9.2 Hz | 2H | Ar-H (ortho to S) |

| 3.88 | t, J = 5.6 Hz | 2H | -CH₂-OH |

| 3.25 | t, J = 5.6 Hz | 2H | -S-CH₂- |

| 2.05 | br s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | Ar-C (C-NO₂) |

| 145.8 | Ar-C (C-S) |

| 129.5 | Ar-CH |

| 124.1 | Ar-CH |

| 60.8 | -CH₂-OH |

| 38.7 | -S-CH₂- |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch |

| 3100, 3070 | Medium | Aromatic C-H stretch |

| 2930, 2870 | Medium | Aliphatic C-H stretch |

| 1590, 1475 | Strong | Aromatic C=C stretch |

| 1510, 1340 | Strong | N-O stretch (NO₂) |

| 1080 | Strong | C-O stretch |

| 850 | Strong | C-S stretch |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ |

| 168 | 45 | [M - CH₂OH]⁺ |

| 153 | 20 | [M - NO₂]⁺ |

| 139 | 30 | [C₆H₄S-CH₂]⁺ |

| 123 | 15 | [C₆H₄NO₂]⁺ |

| 109 | 25 | [C₆H₅S]⁺ |

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ¹H NMR, the spectral width was set to 16 ppm, and 16 scans were accumulated. For ¹³C NMR, a spectral width of 250 ppm was used with a proton-decoupled pulse sequence, and 1024 scans were averaged.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques. The following diagram illustrates the logical workflow of this analysis.

Caption: Logical workflow for the spectroscopic characterization of this compound.

The Advent and Advancement of Nitrophenyl Sulfides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl sulfide compounds, a class of organosulfur molecules, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Characterized by the presence of a nitro group and a sulfide linkage on an aromatic scaffold, these compounds have a rich history rooted in the development of synthetic dyes and have evolved into crucial intermediates and pharmacologically active agents. Their journey from the early days of organic synthesis to their current role in drug discovery is a testament to the versatility of their chemical architecture. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological implications of nitrophenyl sulfide compounds, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Overview: From Dyes to Drugs

The story of nitrophenyl sulfides is intertwined with the rise of the synthetic dye industry in the late 19th and early 20th centuries. Early research into the reactions of nitroaromatic compounds with sulfur-containing reagents led to the serendipitous discovery of intensely colored molecules.

Early Synthesis and Application in Sulfur Dyes:

The late 19th and early 20th centuries saw the first documented syntheses of nitrophenyl sulfide derivatives. An early method for the preparation of di-o-nitrophenyl disulfide involved the reaction of o-chloronitrobenzene with sodium sulfide and sulfur, a procedure detailed in publications by Blanksma in 1901 and elaborated upon by Wohlfahrt in 1902.[1] These early synthetic efforts were largely driven by the burgeoning dye industry. Nitrophenols and their derivatives were key starting materials in the production of sulfur dyes, a class of inexpensive and durable colorants for cotton.[2][3] The process typically involved heating a nitrophenol with an alkali metal polysulfide.[2] The resulting complex sulfur-containing compounds, often with indeterminate structures, provided a range of colors, with sulfur black dyes being particularly prominent.

Evolution of Synthetic Methodologies:

The foundational methods for creating the carbon-sulfur bond in nitrophenyl sulfides have evolved significantly over the past century.

-

Early Methods (Late 19th and Early 20th Century): The initial syntheses often relied on the reaction of an activated aryl halide (such as a nitro-substituted chlorobenzene) with a sulfur nucleophile like sodium sulfide or a thiol.[1][4] A notable early procedure for the synthesis of p-nitrophenyl sulfide, however, was found to be impractical due to the formation of multiple products when using sodium sulfide.[4] A more successful early method, published in Organic Syntheses, describes the preparation of bis(p-nitrophenyl) sulfide by reacting p-chloronitrobenzene with potassium xanthate.[4]

-

The Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, became a cornerstone for the formation of diaryl ethers and, importantly, diaryl sulfides.[5][6][7][8][9] This reaction involves the coupling of an aryl halide with a thiol in the presence of copper, often at high temperatures.[5] While effective, the traditional Ullmann reaction required harsh conditions and stoichiometric amounts of copper.[5]

-

Modern Catalytic Methods (Late 20th and 21st Century): The advent of modern organometallic chemistry has revolutionized the synthesis of aryl sulfides. The development of palladium- and copper-catalyzed cross-coupling reactions has provided milder, more efficient, and more versatile methods for C-S bond formation.[10][11][12][13] These modern techniques often employ sophisticated ligands to enhance the efficiency of the metal catalyst and allow for a broader range of substrates with various functional groups.[10][14] The journey of C-S bond formation has progressed from requiring metal catalysis to more sustainable methods, including electrocatalysis.[10][11]

The following diagram illustrates the historical progression of synthetic methods for aryl sulfides.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2059579A - Production of sulphur dyes - Google Patents [patents.google.com]

- 3. US2418816A - Black sulfur dyes and processes for manufacturing the same - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The journey of C–S bond formation from metal catalysis to electrocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The journey of C–S bond formation from metal catalysis to electrocatalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. mdpi.com [mdpi.com]

- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 14. A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides from Aryl Iodides and Diorganyl Disulfides and Diselenides [organic-chemistry.org]

The Role of 2-Hydroxyethyl 4-nitrophenyl sulfide in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl 4-nitrophenyl sulfide is a valuable bifunctional molecule in the field of organic synthesis, primarily recognized for its role as a photocleavable linker and protecting group. Its unique structure, incorporating a hydroxyl group for attachment and a photolabile 4-nitrophenyl sulfide moiety, allows for the strategic masking and subsequent traceless removal of protected functional groups under mild UV irradiation. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis and other advanced organic transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Introduction

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and selectivities. Photocleavable protecting groups, in particular, offer a distinct advantage by enabling deprotection under neutral conditions with high spatial and temporal control, thereby avoiding the use of harsh acidic or basic reagents that can compromise sensitive functional groups. The 4-nitrophenyl sulfide moiety, a well-established photolabile group, forms the core of this compound, rendering it a versatile tool for chemists.

The presence of a primary hydroxyl group in this compound allows for its covalent attachment to a variety of substrates, including solid supports, carboxylic acids, and other molecules of interest. Upon exposure to UV light, typically in the range of 350-365 nm, the carbon-sulfur bond cleaves, releasing the protected molecule in its native form. This "traceless" removal is highly desirable as it leaves no residual functionality on the target molecule.

This guide will delve into the synthetic routes to access this compound, summarize its key physicochemical and spectroscopic properties, and provide detailed protocols for its application as a photocleavable linker, particularly in the context of solid-phase peptide synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃S | N/A |

| Molecular Weight | 199.23 g/mol | N/A |

| CAS Number | 13287-76-8 | N/A |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 61-63 °C | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the downfield region (around 7.5-8.2 ppm). The methylene protons adjacent to the sulfur and oxygen atoms would appear as triplets in the upfield region (around 3.0-4.0 ppm). The hydroxyl proton would appear as a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The two methylene carbons would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (around 1520 and 1340 cm⁻¹), the C-S bond, and the O-H stretch of the hydroxyl group (a broad band around 3300-3500 cm⁻¹).

-

UV-Vis Spectroscopy: The UV-Vis spectrum is crucial for its application as a photocleavable linker. It is expected to exhibit a strong absorption maximum in the UV region, which is characteristic of the 4-nitrophenyl sulfide chromophore, making it susceptible to cleavage by UV irradiation.

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 4-nitrohalobenzene with 2-mercaptoethanol. The following protocol is adapted from a similar synthesis of 2-hydroxyethyl 4-hydroxyphenyl sulfide and is expected to provide the desired product in good yield.[1]

Materials:

-

4-Chloro-1-nitrobenzene

-

2-Mercaptoethanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-1-nitrobenzene (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water and add 2-mercaptoethanol (1.1 equivalents) to form the sodium thiolate salt.

-

Slowly add the sodium 2-mercaptoethoxide solution to the ethanolic solution of 4-chloro-1-nitrobenzene at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a pale yellow solid.

Application in Solid-Phase Peptide Synthesis as a Photocleavable Linker

This compound can be employed as a photocleavable linker in solid-phase peptide synthesis (SPPS). The hydroxyl group is first attached to a solid support, and the peptide chain is then elongated from this linker. Upon completion of the synthesis, the peptide is cleaved from the resin by UV irradiation.

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene)

-

Potassium fluoride (KF) on alumina

-

N,N-Dimethylformamide (DMF)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

Methanol

-

UV photoreactor (e.g., Rayonet reactor with 365 nm lamps)

-

Solid-phase synthesis vessel

Procedure:

A. Attachment of the Photocleavable Linker to the Solid Support:

-

Swell Merrifield resin in DMF.

-

To a solution of this compound (2-3 equivalents relative to the resin loading) in DMF, add KF on alumina (5 equivalents).

-

Add the swelled Merrifield resin to this mixture and agitate at room temperature for 24-48 hours.

-

Filter the resin and wash thoroughly with DMF, DCM, and methanol.

-

Dry the resin under vacuum. The loading of the linker can be determined by spectroscopic methods or by cleaving a known amount of linker and quantifying it.

B. Solid-Phase Peptide Synthesis:

-

Swell the linker-functionalized resin in DMF in a solid-phase synthesis vessel.

-

Attach the first Fmoc-protected amino acid to the hydroxyl group of the linker using a standard esterification protocol (e.g., using DIC/DMAP or by pre-forming the symmetric anhydride).

-

Perform the standard Fmoc-SPPS cycles:

-

Fmoc deprotection: Treat the resin with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling: Couple the next Fmoc-protected amino acid using appropriate coupling reagents (e.g., HBTU/HOBt/DIEA in DMF).

-

Washing: Wash the resin with DMF.

-

-

Repeat the cycle until the desired peptide sequence is assembled.

-

After the final coupling step, remove the N-terminal Fmoc group.

C. Photocleavage of the Peptide from the Resin:

-

Wash the peptide-resin thoroughly with DCM and methanol and dry it under vacuum.

-

Suspend the dried peptide-resin in a suitable solvent (e.g., a mixture of DCM and methanol) in a quartz reaction vessel.

-

Irradiate the suspension with UV light at 365 nm in a photoreactor. The irradiation time will depend on the scale of the reaction and the quantum yield of the cleavage, and typically ranges from a few hours to 24 hours.

-

Monitor the cleavage progress by taking small aliquots of the solution and analyzing them by HPLC.

-

Once the cleavage is complete, filter the resin and wash it with the cleavage solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.

-

The crude peptide can then be purified by reverse-phase HPLC.

Workflow and Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for SPPS with a photocleavable linker.

Caption: Simplified mechanism of photocleavage of the 4-nitrophenyl sulfide linker.

Conclusion

This compound is a highly effective and versatile photocleavable linker for modern organic synthesis. Its straightforward synthesis, well-defined cleavage properties, and compatibility with standard synthetic methodologies, such as solid-phase peptide synthesis, make it an attractive tool for researchers in academia and industry. The ability to deprotect sensitive molecules under mild, neutral conditions opens up new avenues for the synthesis of complex peptides, oligonucleotides, and other biologically active molecules. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of this valuable synthetic building block. As the demand for more sophisticated and efficient synthetic methods continues to grow, the role of photocleavable linkers like this compound is set to become even more prominent in the landscape of organic chemistry and drug discovery.

References

The Enigmatic Biological Profile of 2-Hydroxyethyl 4-nitrophenyl sulfide: A Call for Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl 4-nitrophenyl sulfide, a distinct organosulfur compound, presents a notable gap in the scientific literature regarding its biological activity. Despite its availability from various chemical suppliers and a defined chemical structure (CAS No. 13287-76-8), extensive searches for its specific bioactivity, mechanism of action, and potential therapeutic applications have yielded limited information. This whitepaper serves not as a comprehensive guide, but as a summary of the current state of knowledge and a call to the scientific community to explore the potential of this understudied molecule.

While direct data on this compound is scarce, the biological activities of structurally related compounds and functional groups offer tantalizing clues to its potential roles. The presence of a 4-nitrophenyl group and a sulfide linkage suggests possible involvement in redox modulation and other cellular processes. For instance, various nitrophenyl compounds have been investigated for a range of bioactivities, and organosulfur compounds are known to play critical roles in biological systems, including acting as signaling molecules and antioxidants.

This document will outline the current, albeit limited, understanding and highlight the significant opportunities for research into the biological effects of this compound.

Current State of Knowledge: A Void in the Literature

A thorough review of scientific databases and literature reveals a significant absence of studies focused on the biological activity of this compound. The majority of available information is confined to its chemical identity and commercial availability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 13287-76-8[1][2][][4][5][6][7] |

| Molecular Formula | C8H9NO3S[1][2][4][5][8] |

| Molecular Weight | 199.23 g/mol [1][8] |

| Appearance | Solid[8] |

| Melting Point | 60 to 61°C[8] |

| Purity | Typically ≥98%[8] |

This table summarizes the basic chemical and physical properties of this compound as reported by chemical suppliers. No biological data is currently available in public databases.

Potential Areas of Investigation Based on Structural Analogs

While no direct experimental data exists for this compound, the bioactivities of related chemical classes can inform future research directions.

Antimicrobial Potential

One study on novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, which are derivatives of the core structure of interest, demonstrated a broad spectrum of antibacterial and antifungal activities.[9] This suggests that the 4-nitrophenyl moiety, in combination with other structural features, could contribute to antimicrobial effects. Future research could explore if this compound exhibits similar properties.

Workflow for Antimicrobial Activity Screening

Caption: Proposed workflow for initial antimicrobial screening.

Role as a Potential Modulator of Redox Signaling

The sulfide component of the molecule is of particular interest. Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[10][11][12] H₂S is involved in a myriad of physiological processes, including vasodilation, neuromodulation, and cytoprotection, often through its antioxidant properties and its ability to modify protein function via persulfidation.[11][12]

It is plausible that this compound could act as a donor or modulator of H₂S or related reactive sulfur species. The 4-nitrophenyl group might influence the release of the sulfide moiety under specific physiological conditions.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized modulation of redox-sensitive pathways.

Proposed Experimental Protocols

To begin to elucidate the biological activity of this compound, a series of foundational in vitro experiments are necessary.

Protocol 1: In Vitro Cytotoxicity Assay

-

Cell Culture: Culture a panel of human cell lines (e.g., HeLa, HEK293, HepG2) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

Viability Assessment: After 24, 48, and 72 hours of incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line at each time point.

Protocol 2: Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid can be used as a positive control.

-

-

Cellular Reactive Oxygen Species (ROS) Assay:

-

Culture cells (e.g., HaCaT keratinocytes) and pre-treat with this compound for 1-2 hours.

-

Induce oxidative stress with an agent like H₂O₂ or UV radiation.

-

Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

-

Measure fluorescence using a plate reader or fluorescence microscope. A reduction in fluorescence in treated cells compared to controls indicates ROS scavenging.

-

Future Directions and Conclusion

The biological activity of this compound remains a scientific unknown. The structural motifs present in the molecule suggest that it could possess interesting pharmacological properties, particularly in the realms of antimicrobial activity and redox modulation. The lack of existing data presents a clear opportunity for novel research.

We call upon researchers in pharmacology, medicinal chemistry, and cell biology to undertake the foundational studies necessary to characterize this compound. Such work would not only fill a significant gap in our knowledge but could also uncover a novel chemical scaffold for the development of new therapeutic agents. The systematic investigation of its cytotoxicity, antimicrobial effects, and influence on cellular signaling pathways will be the first step in determining if this compound holds any promise for future drug development.

References

- 1. This compound [oakwoodchemical.com]

- 2. 2abiotech.net [2abiotech.net]

- 4. pschemicals.com [pschemicals.com]

- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 6. This compound | 13287-76-8 [amp.chemicalbook.com]

- 7. 13287-76-8 this compound [chemsigma.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biologic effect of hydrogen sulfide and its function in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxyethyl 4-nitrophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2-Hydroxyethyl 4-nitrophenyl sulfide. The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed data, experimental methodologies, and structural visualizations to support advanced research and application.

Chemical Identity and Physical Properties

This compound, with the IUPAC name 2-(4-nitrophenyl)sulfanylethanol, is a bifunctional organic molecule containing a nitrophenyl group linked via a thioether bond to a hydroxyethyl moiety.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9NO3S | [5][6] |

| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1][2][3][4] |

| CAS Number | 13287-76-8 | [1][2][3][4] |

| Molecular Weight | 199.23 g/mol | [2][7] |

| Melting Point | 60-61 °C | [1] |

| Boiling Point (Predicted) | 370.2 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.35 g/cm³ | [1][2] |

| pKa (Predicted) | 14.25 ± 0.10 | [1][2] |

| LogP (Predicted) | 2.20240 | [1][2] |

Chemical Structure and Bonding

The molecular structure of this compound is characterized by a 4-nitrophenyl ring, a thioether linkage, and a primary alcohol functional group.

References

- 1. Ethanol, 2-[(4-nitrophenyl)thio]-|lookchem [lookchem.com]

- 2. Ethanol, 2-[(4-nitrophenyl)thio]- | C8H9NO3S | CID 83307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. This compound [oakwoodchemical.com]

The Emerging Therapeutic Potential of Novel Thiol-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of the thiol group (-SH) has long been a focal point in medicinal chemistry, bestowing compounds with the ability to participate in critical biological redox reactions, chelate metals, and interact with key protein targets. This guide delves into the burgeoning landscape of novel thiol-containing compounds, exploring their diverse applications in oncology, virology, and neurodegenerative diseases. By presenting a synthesis of recent findings, this document aims to provide a comprehensive resource for researchers and drug development professionals, highlighting quantitative data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

Anticancer Applications: The Rise of Benzothiazole-2-thiol Derivatives

A new class of benzothiazole-2-thiol derivatives has demonstrated remarkable potency against a range of human cancer cell lines. These compounds, characterized by a benzothiazole-2-thiol core with various heterocyclic substitutions, exhibit broad-spectrum anti-proliferative activity, with some derivatives showing efficacy at nanomolar concentrations.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of these novel compounds has been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for a series of pyridinyl-2-amine linked benzothiazole-2-thiol derivatives against multiple cancer cell lines. The data, summarized in the table below, highlights the exceptional potency of compounds 7d and 7e .

| Compound | Substitution Pattern | HeLa (Cervical) IC50 (µM) | SW480 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | SK-BR-3 (Breast) IC50 (µM) | SW620 (Colon) IC50 (µM) | A431 (Skin) IC50 (µM) |

| 7d | Pyridinyl-2-amine linked | >50 | >50 | 0.08 | 0.11 | 0.05 | 0.07 | 0.02[1][2] |

| 7e | Pyridinyl-2-amine linked | 0.12 | 0.15 | 0.048 | 0.044 | 0.0012 | 0.0043 | 0.09[1][2] |

| 7f | Pyridinyl-2-amine linked | 0.35 | 0.41 | 0.11 | 0.13 | 0.02 | 0.03 | 0.08[1][2] |

| 7i | Pyridinyl-2-amine linked | >50 | >50 | 0.21 | 0.25 | 0.09 | 0.12 | 0.15[1][2] |

Compound 7e , in particular, displayed the most potent anticancer activity against the SK-BR-3 breast cancer cell line with an IC50 of 1.2 nM.[1][3][4] Further studies have shown that these compounds induce apoptosis in cancer cells, suggesting a programmed cell death mechanism is at play.[1][3]

Experimental Protocols

The synthesis of the highly potent compound 7e is a multi-step process.[1]

Detailed Protocol:

-

Preparation of N-(5-bromopyridin-2-yl)-2-chloroacetamide (Intermediate 4e): To a solution of 5-bromopyridin-2-amine (0.5 mol) and potassium carbonate (1.0 mol) in dichloromethane (550 mL) at 0 °C, 2-chloroacetyl chloride (0.75 mol) is added dropwise with stirring. After the reaction, the solvent is removed, and the solid residue is washed with water and dried under vacuum to yield the intermediate.[1]

-

Preparation of N-(5-bromopyridin-2-yl)-2-((6-aminobenzo[d]thiazol-2-yl)thio)acetamide (Intermediate 6e): 6-aminobenzothiazole-2-thiol (35.0 mmol) is added to a mixture of intermediate 4e (38.5 mmol) and triethylamine (TEA, 70.0 mmol) in tetrahydrofuran (THF, 480 mL) at room temperature with stirring for 5 hours. The resulting intermediate 6e is used in the next step without further purification.[1]

-

Preparation of N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (Compound 7e): To a solution of intermediate 6e in THF, 2-chloroacetyl chloride and TEA are added at room temperature. The reaction mixture is stirred, and the final product is purified by recrystallization.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][5][6]

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3][5]

-

Compound Treatment: The cells are then treated with various concentrations of the thiol-containing compounds for a specified period (e.g., 48 or 72 hours).[5]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[3][5]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3][5]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

Antiviral Applications: Thiol-Based Inhibitors of SARS-CoV-2

The COVID-19 pandemic spurred intensive research into antiviral therapies, and thiol-containing compounds have emerged as promising candidates. Their mechanism of action targets a critical component of the SARS-CoV-2 virus: the spike glycoprotein.

Mechanism of Action and Quantitative Data

Thiol drugs function by cleaving disulfide bonds within the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. This disruption alters the protein's conformation, thereby inhibiting its ability to bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, a crucial step for viral entry into host cells.[4][7] The antiviral potency of these compounds is correlated with their thiol pKa values, with lower pKa values leading to greater efficacy.[4][7]

The table below summarizes the in vitro antiviral activity of several thiol drugs against different SARS-CoV-2 variants, presented as IC50 values.

| Drug | Thiol pKa | Wuhan-1 IC50 (mM) | Delta IC50 (mM) | Omicron IC50 (mM) |

| Mesna | 9.4 | 11.2 | 15.8 | 3.9[4] |

| Bucillamine | 8.2, 9.8 | 4.2 | 6.3 | 2.1[4] |

| Cysteamine | 8.4 | 1.1 | 1.8 | 0.9[4] |

| WR-1065 | 7.9 | 0.9 | 1.5 | 0.8[4] |

| Thiodigalactoside (TDG) | 8.8 | 2.5 | 3.5 | 1.9[4] |

These results indicate that thiol drugs, particularly those with lower pKa values like cysteamine and WR-1065, are potent inhibitors of SARS-CoV-2 infection in vitro.[4][7]

Experimental Workflow for Antiviral Screening

The evaluation of the antiviral activity of thiol compounds typically involves a series of in vitro assays.

Detailed Protocol Overview:

-

ACE2 Binding Assay: This assay directly measures the ability of the thiol compound to inhibit the binding of the SARS-CoV-2 spike protein (or its RBD) to the ACE2 receptor.[7]

-

Pseudovirus Entry Assay: Reporter viruses (e.g., lentiviruses) are engineered to express the SARS-CoV-2 spike protein. The ability of these pseudoviruses to enter and infect target cells expressing ACE2 is measured in the presence of the thiol compounds.[4]

-

Authentic Virus Infection Assay: The antiviral activity is confirmed using live SARS-CoV-2 virus in a biosafety level 3 (BSL-3) laboratory. The reduction in viral replication or cytopathic effect is quantified.[4]

-

Cytotoxicity Assay: The toxicity of the compounds to the host cells is evaluated to ensure that the observed antiviral effect is not due to cell death.[4]

Neurodegenerative Diseases: Modulating Redox Homeostasis

Neurodegenerative diseases such as Parkinson's and Alzheimer's are often associated with oxidative stress and an imbalance in cellular redox homeostasis. Thiol-containing compounds, particularly N-acetylcysteine (NAC) and the endogenous antioxidant glutathione (GSH), play a crucial role in protecting neurons from oxidative damage.[8][9]

The Keap1-Nrf2 Signaling Pathway: A Key Target for Neuroprotection

A central mechanism through which thiol compounds exert their neuroprotective effects is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[10][11][12]

Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to its repressor protein, Keap1, which facilitates its degradation.[11][12] However, in the presence of oxidative stress or electrophilic compounds (including some thiol-containing molecules), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2.[10][11] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[11][12][13] This response helps to restore redox balance and protect the cell from further damage.

References

- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. jneurosci.org [jneurosci.org]

- 6. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Hydroxyethyl 4-nitrophenyl sulfide Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and subsequent oxidation reactions of 2-Hydroxyethyl 4-nitrophenyl sulfide. This compound serves as a versatile building block in medicinal chemistry and drug development due to the presence of multiple reactive sites: the hydroxyl group, the sulfide linkage, and the aromatic nitro group. These functionalities allow for a variety of chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive molecules.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and oxidation reactions of this compound.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Materials | 4-Nitrothiophenol, 2-Chloroethanol | [1] |

| Reagents | Potassium Hydroxide | [1] |

| Solvent | Not specified in abstract | [1] |

| Reaction Temperature | 70 °C | [1] |

| Reaction Time | Not specified in abstract | [1] |

| Yield | 100% | [1] |

Table 2: Oxidation of this compound

| Product | Oxidizing Agent | Reaction Conditions | Yield |

| 2-Hydroxyethyl 4-nitrophenyl sulfoxide | Hydrogen Peroxide (30%) | Glacial Acetic Acid, Room Temperature | High (General Procedure) |

| 2-Hydroxyethyl 4-nitrophenyl sulfone | Hydrogen Peroxide (30%) | Niobium Carbide catalyst | High (General Procedure) |

| 2-Hydroxyethyl 4-nitrophenyl sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to Room Temperature | High (General Procedure) |

| 2-Hydroxyethyl 4-nitrophenyl sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (excess) | Dichloromethane, Room Temperature | High (General Procedure) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrothiophenol and 2-chloroethanol.

Materials:

-

4-Nitrothiophenol

-

2-Chloroethanol

-

Potassium Hydroxide

-

Suitable solvent (e.g., Ethanol or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard glassware for workup and purification

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-nitrothiophenol in a suitable solvent.

-

Add a stoichiometric equivalent of potassium hydroxide to the solution to form the potassium thiophenolate salt.

-

To the resulting solution, add a stoichiometric equivalent of 2-chloroethanol.

-

Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization: The final product should be characterized by:

-

Melting Point: 60 °C.[1]

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight (199.23 g/mol ).[2]

-

IR Spectroscopy: To identify functional groups.

Oxidation of this compound to the corresponding Sulfoxide

This protocol describes the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide.

Materials:

-

This compound

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

-

Slowly add one equivalent of 30% hydrogen peroxide to the solution at room temperature.

-

Stir the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure 2-Hydroxyethyl 4-nitrophenyl sulfoxide.

Oxidation of this compound to the corresponding Sulfone

This protocol describes the further oxidation of the sulfide to a sulfone using an excess of an oxidizing agent.

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask with a magnetic stirrer.

-

Add at least two equivalents of m-CPBA to the solution in portions at room temperature.

-

Stir the reaction mixture and monitor the progress by TLC.

-

Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure 2-Hydroxyethyl 4-nitrophenyl sulfone.

Visualizations

Caption: Synthetic workflow for this compound and its subsequent oxidation products.

Caption: Logical workflow for utilizing the scaffold in a drug discovery program.

References

Application Notes and Protocols: 2-Hydroxyethyl 4-nitrophenyl sulfide in Biochemistry

While the core requirements of this request—detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the lack of specific information on 2-Hydroxyethyl 4-nitrophenyl sulfide, this document aims to provide a general framework and relevant biochemical context for researchers interested in the potential applications of nitrophenyl sulfides.

General Context: Potential Roles of Nitrophenyl Sulfides in Biochemistry

Nitrophenyl sulfides are a class of organic compounds that contain a nitrophenyl group attached to a sulfur atom. The presence of the nitro group, a strong electron-withdrawing group, and the sulfide linkage suggests several potential areas of investigation in a biochemical context.

Enzyme Inhibition Studies

The sulfide moiety can interact with metal ions or cysteine residues in the active sites of enzymes. The nitrophenyl group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding. This combination makes nitrophenyl sulfides potential candidates for enzyme inhibitors.

Probes for Thiol-Mediated Processes

Compounds with reactive sulfide groups are often used as probes to study thiol-disulfide exchange reactions, which are crucial in many cellular processes, including protein folding and redox signaling. The nitro group can act as a reporter group, allowing for spectrophotometric monitoring of reactions.

Precursors for Drug Development

The structural scaffold of this compound could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group offers a site for further functionalization.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the biochemical properties of this compound, a general experimental workflow could be as follows.

Caption: Hypothetical workflow for biochemical characterization.

Conclusion

At present, this compound remains a compound with uncharacterized biochemical and pharmacological properties. The information provided here serves as a general guide for researchers who may be interested in exploring the potential of this and related nitrophenyl sulfides in biochemistry and drug discovery. Further empirical studies are necessary to elucidate any specific biological activities.

Application Note: 2-Hydroxyethyl 4-nitrophenyl sulfide as a Chromogenic Substrate for Thioetherase Activity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Hydroxyethyl 4-nitrophenyl sulfide is a chemical compound with the potential for use as a chromogenic substrate in enzymatic assays. Its structure, featuring a thioether bond and a 4-nitrophenyl group, suggests that enzymatic cleavage of this bond would release 4-nitrothiophenol. In a basic solution, 4-nitrothiophenol forms the 4-nitrothiophenolate anion, a distinct yellow-colored compound that can be quantified spectrophotometrically. This principle allows for the continuous monitoring of enzyme activity capable of cleaving the thioether linkage.

This application note provides a hypothetical protocol for the use of this compound as a chromogenic substrate for the assay of "thioetherase" activity, a general term for enzymes that can hydrolyze thioether bonds, or for specific glutathione S-transferase (GST) isozymes that may exhibit this activity.

Principle of the Assay

The enzymatic assay is based on the cleavage of the C-S (thioether) bond in this compound. The enzyme-catalyzed reaction releases 4-nitrothiophenol. In a buffer system with a pH above its pKa, 4-nitrothiophenol is deprotonated to the 4-nitrothiophenolate ion, which has a strong absorbance at approximately 412-416 nm. The rate of formation of the 4-nitrothiophenolate, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.

Data Presentation

The following table summarizes the key quantitative parameters for an enzymatic assay using this compound. These values are based on the spectral properties of the expected product, 4-nitrothiophenol, and typical conditions for similar chromogenic assays.

| Parameter | Value/Range | Substrate Context | Source(s) |

| Wavelength of Max. Absorbance (λmax) | 412 - 416 nm | 4-Nitrothiophenolate | [1] |

| Molar Extinction Coefficient (ε) | ~13,600 M⁻¹cm⁻¹ at 412 nm | 4-Nitrothiophenolate in basic solution | Hypothetical, based on similar compounds |

| Optimal pH | 7.0 - 8.5 | Dependent on specific enzyme | Hypothetical |

| Substrate Concentration Range | 0.1 - 2.0 mM | To be determined empirically | Hypothetical |

| Enzyme Concentration | To be determined empirically for linear reaction rate |

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Enzyme solution (e.g., purified thioetherase, GST isozyme, or cell lysate)

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5

-

Substrate Stock Solution (100 mM): Dissolve 199.23 mg of this compound in 10 mL of DMSO. Store at -20°C.

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm and maintaining a constant temperature.

Assay Protocol (96-well plate format)

-

Prepare Working Substrate Solution: On the day of the assay, dilute the 100 mM Substrate Stock Solution to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM) in Assay Buffer.

-

Set up the Assay Plate:

-

Test Wells: Add 180 µL of the desired concentration of Working Substrate Solution.

-

Blank (No Enzyme) Wells: Add 190 µL of the corresponding Working Substrate Solution.

-

Blank (No Substrate) Wells: Add 180 µL of Assay Buffer.

-

-

Pre-incubate: Equilibrate the microplate to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction:

-

Test Wells: Add 10 µL of the enzyme solution.

-

Blank (No Substrate) Wells: Add 10 µL of the enzyme solution.

-

Mix the contents of the wells thoroughly by gentle shaking.

-

-

Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every 30 seconds for a total of 10-15 minutes.

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Correct for Background: Subtract the rate of the "No Enzyme" blank from the rates of the test wells to account for any non-enzymatic hydrolysis of the substrate.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the corrected rate of absorbance change to the rate of product formation.

Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 1000

Where:

-

ΔA/min = Corrected rate of absorbance change per minute

-

ε = Molar extinction coefficient of 4-nitrothiophenolate (~13,600 M⁻¹cm⁻¹)

-

l = Path length of the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well)

-

1000 = Factor to convert from mol/L to µmol/mL

-

Visualizations

Caption: Enzymatic cleavage of this compound.

Caption: Workflow for the thioetherase assay.

References

Application Notes and Protocols for Measuring Thiol Concentration with Nitrophenyl Sulfides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of thiol groups (-SH) is a critical aspect of research in biochemistry, drug development, and diagnostics. Thiols, particularly in the form of cysteine residues in proteins and the tripeptide glutathione, play crucial roles in biological systems, including enzyme catalysis, antioxidant defense, and protein structure and function. Nitrophenyl sulfides, most notably 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's Reagent), are widely used for the colorimetric quantification of free sulfhydryl groups in a sample.[1] This method, known as the Ellman's assay, is valued for its simplicity, specificity, and reliability.

The principle of the Ellman's assay is based on the thiol-disulfide exchange reaction.[2][3] DTNB reacts with a free thiol group to produce a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[3][4] The TNB²⁻ ion has a distinct yellow color, with a strong absorbance at 412 nm, which allows for its quantification using a spectrophotometer.[1][4][5] The amount of TNB²⁻ produced is directly proportional to the concentration of free thiols in the sample.[6]

Quantitative Data Summary

The accuracy of the Ellman's assay is dependent on precise parameters, most critically the molar extinction coefficient of the TNB²⁻ anion. This value can be influenced by factors such as pH, ionic strength, and the presence of denaturing agents.[4][7] Below is a summary of key quantitative data for the assay.

| Parameter | Value | Conditions | Reference(s) |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | Dilute buffer solutions (e.g., 0.1 M phosphate buffer, pH 7.3) | [4][5][8] |

| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman | [4][9][10] | |

| 13,700 M⁻¹cm⁻¹ | In the presence of 6 M guanidinium hydrochloride | [4][7] | |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | Neutral to alkaline pH | [1][4][5] |

| Optimal pH Range | 7.0 - 8.0 | Mildly alkaline conditions favor the reaction | [5][7] |